molecular formula C15H9Cl2NO5 B3668159 2-(3,4-dichlorophenyl)-2-oxoethyl 2-nitrobenzoate

2-(3,4-dichlorophenyl)-2-oxoethyl 2-nitrobenzoate

Cat. No.: B3668159
M. Wt: 354.1 g/mol
InChI Key: QLUUBLYFIPOWKU-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-2-oxoethyl 2-nitrobenzoate is an organic compound that features both nitro and ester functional groups. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 2-nitrobenzoate typically involves a multi-step process:

    Esterification: The formation of the ester bond between the carboxylic acid and the alcohol group.

    Chlorination: The addition of chlorine atoms to the phenyl ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The ester group can be hydrolyzed to form carboxylic acids.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Amines: From the reduction of the nitro group.

    Carboxylic Acids: From the hydrolysis of the ester group.

    Substituted Phenyl Compounds: From substitution reactions.

Scientific Research Applications

2-(3,4-dichlorophenyl)-2-oxoethyl 2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it can inhibit protoporphyrinogen IX oxidase, an enzyme involved in the biosynthesis of chlorophyll in plants. This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death in target organisms.

Comparison with Similar Compounds

Similar Compounds

    Bifenox: Another herbicide with a similar structure and mode of action.

    Saflufenacil: A herbicide that also inhibits protoporphyrinogen IX oxidase.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different mechanism of action.

Uniqueness

2-(3,4-dichlorophenyl)-2-oxoethyl 2-nitrobenzoate is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it versatile for different applications. Its dual role as both an intermediate in organic synthesis and an active compound in herbicides highlights its multifaceted utility.

Properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO5/c16-11-6-5-9(7-12(11)17)14(19)8-23-15(20)10-3-1-2-4-13(10)18(21)22/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUUBLYFIPOWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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